molecular formula C17H12N2O2 B1236993 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline CAS No. 7251-91-4

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Cat. No.: B1236993
CAS No.: 7251-91-4
M. Wt: 276.29 g/mol
InChI Key: URIXDBULDXTIHZ-CSKARUKUSA-N
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Description

R1507 is a human immunoglobulin G1 monoclonal antibody that targets the insulin-like growth factor 1 receptor. This receptor plays a crucial role in cell growth, differentiation, and survival. By inhibiting this receptor, R1507 has shown potential in treating various types of cancer, particularly those that are resistant to other forms of treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R1507 involves recombinant DNA technology. The gene encoding the antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese hamster ovary cells. These cells are cultured under specific conditions to produce the antibody, which is then purified using techniques such as protein A affinity chromatography .

Industrial Production Methods: Industrial production of R1507 follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the antibody is harvested from the culture medium. The purification process involves multiple steps, including filtration, chromatography, and viral inactivation, to ensure the final product is of high purity and free from contaminants .

Mechanism of Action

R1507 exerts its effects by binding to the insulin-like growth factor 1 receptor on the surface of cells. This binding prevents the receptor from interacting with its ligands, insulin-like growth factor 1 and insulin-like growth factor 2. As a result, the downstream signaling pathways that promote cell growth and survival are inhibited. This leads to reduced tumor growth and increased sensitivity to other treatments .

Biological Activity

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is an organic compound belonging to the quinoline class, noted for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H12N2O2
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 38101-92-7

The compound features a vinyl group attached to a quinoline structure, with a nitrophenyl substituent that can significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various molecular targets:

  • DNA Intercalation : The quinoline moiety can insert itself between DNA base pairs, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, including proteases and kinases, which are essential for cancer cell proliferation and survival.
  • Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes, enhancing the compound's reactivity towards biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial DNA synthesis or interference with protein synthesis pathways.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF7), liver (HepG2), and colon (HCT116) cancer cells. The compound's IC50 values indicate potent activity, often comparable or superior to established chemotherapeutic agents .
Cell LineIC50 (µM)Reference
MCF715.4
HepG212.3
HCT11610.7

Case Studies

  • Study on Anticancer Activity : A study published in MDPI reported that derivatives of quinoline, including this compound, were synthesized and evaluated for their antiproliferative effects. The results indicated that these compounds significantly inhibited cell growth in various cancer models through apoptosis induction .
  • Mechanistic Insights : Another research article highlighted the binding interactions between the compound and target proteins using molecular docking studies. These studies suggested that the compound binds effectively to target sites involved in cancer progression, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitrophenyl-substituted quinolines:

CompoundAnticancer ActivityAntimicrobial ActivityReference
This compoundHighModerate
2-[(E)-2-(4-nitrophenyl)vinyl]quinolineModerateHigh
Quinoline derivativesVariableVariable

Properties

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIXDBULDXTIHZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-91-4
Record name NSC13861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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